
(S)-cyclohexyl(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-cyclohexyl(phenyl)methanol is an organic compound that belongs to the class of secondary alcohols. It features a cyclohexyl group and a phenyl group attached to a central carbon atom, which also bears a hydroxyl group. This compound is chiral, meaning it has non-superimposable mirror images, and the (S)-enantiomer refers to the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-cyclohexyl(phenyl)methanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, cyclohexyl(phenyl)ketone, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric hydrogenation of the ketone using a chiral catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing chiral catalysts and specific reaction conditions to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-cyclohexyl(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, cyclohexyl(phenyl)ketone.
Reduction: The compound can be reduced to form cyclohexyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Cyclohexyl(phenyl)ketone.
Reduction: Cyclohexyl(phenyl)methane.
Substitution: Cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide, depending on the halogenating agent used.
Wissenschaftliche Forschungsanwendungen
(S)-cyclohexyl(phenyl)methanol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various products.
Wirkmechanismus
The mechanism of action of (S)-cyclohexyl(phenyl)methanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(S)-cyclohexyl(phenyl)methanol can be compared with other similar compounds, such as:
Cyclohexylmethanol: Lacks the phenyl group, resulting in different chemical and physical properties.
Phenylmethanol (Benzyl Alcohol): Lacks the cyclohexyl group, leading to different reactivity and applications.
(S)-1-Phenylethanol: Similar in having a chiral center and a phenyl group, but with an ethyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific combination of a cyclohexyl and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(S)-cyclohexyl(phenyl)methanol |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m1/s1 |
InChI-Schlüssel |
QDYKZBKCLHBUHU-CYBMUJFWSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@H](C2=CC=CC=C2)O |
Kanonische SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


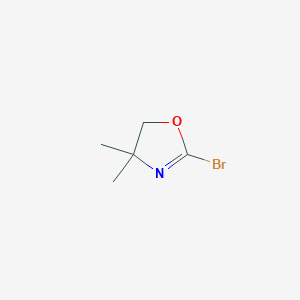
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
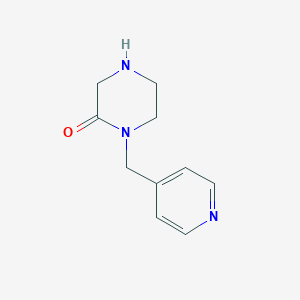
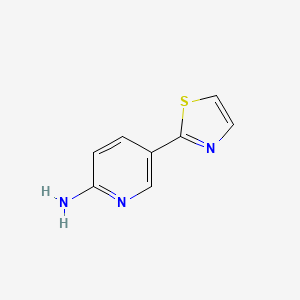
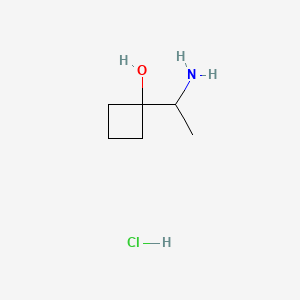
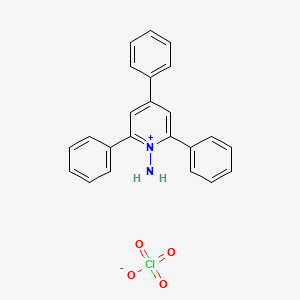
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

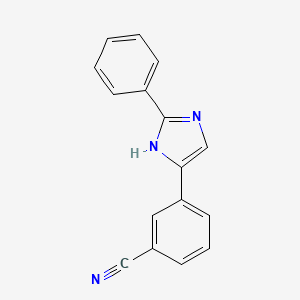
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
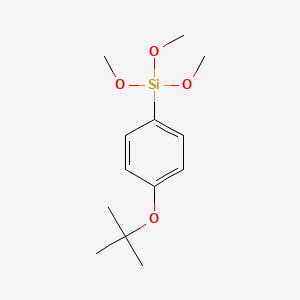
![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
